DL-Threonine Methyl Ester Hydrochloride: A Comprehensive Technical Guide
DL-Threonine Methyl Ester Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Threonine methyl ester hydrochloride is a racemic mixture of the methyl ester of the essential amino acid threonine, presented as a hydrochloride salt. This derivative of threonine serves as a crucial building block in various chemical syntheses, particularly in the fields of peptide synthesis and medicinal chemistry. Its ester and salt forms offer advantages in terms of solubility and reactivity in specific applications. This technical guide provides an in-depth overview of the core properties, experimental protocols, and relevant biological context of DL-Threonine methyl ester hydrochloride.
Core Properties
The fundamental chemical and physical properties of DL-Threonine methyl ester hydrochloride are summarized below. It is important to note that some properties may be reported for the individual L- or D-enantiomers, which are provided here for reference.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | methyl 2-amino-3-hydroxybutanoate hydrochloride | [1] |
| Synonyms | H-DL-Thr-OMe.HCl, DL-Threonine methyl ester HCl | [2] |
| CAS Number | 62076-66-8 | [3] |
| Molecular Formula | C₅H₁₂ClNO₃ | [3] |
| Molecular Weight | 169.61 g/mol | [4] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 125 °C (for DL-form) | |
| 64 °C (for L-form) | ||
| Solubility | Soluble in water. | [6][7] |
| Storage Conditions | Store at -20°C for long-term stability. The compound is hygroscopic and moisture-sensitive. | [2][6] |
Spectral Data (Representative for L-isomer)
| Technique | Data | Source |
| ¹³C NMR | Spectral data available in public databases. | [4] |
| ATR-IR | Spectral data available in public databases. | [4] |
Experimental Protocols
Synthesis of DL-Threonine Methyl Ester Hydrochloride
A common and efficient method for the synthesis of amino acid methyl ester hydrochlorides is through the esterification of the corresponding amino acid using methanol (B129727) in the presence of an activating agent such as thionyl chloride or trimethylchlorosilane.[8]
Materials:
-
DL-Threonine
-
Anhydrous Methanol
-
Thionyl Chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)
-
Round bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure using Thionyl Chloride:
-
In a round bottom flask, suspend DL-Threonine (1 equivalent) in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, remove the solvent and excess reagent under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude DL-Threonine methyl ester hydrochloride.
Procedure using Trimethylchlorosilane:
-
To a round bottom flask containing DL-Threonine (1 equivalent), add freshly distilled trimethylchlorosilane (2 equivalents) slowly with stirring.[8]
-
Add anhydrous methanol and stir the resulting solution or suspension at room temperature.[8]
-
Monitor the reaction by TLC.[8]
-
Upon completion, concentrate the reaction mixture on a rotary evaporator to yield the product.[8]
Purification
The crude product can be purified by recrystallization.
Materials:
-
Crude DL-Threonine methyl ester hydrochloride
-
Appropriate solvent system (e.g., methanol/diethyl ether, ethanol/hexane)
-
Heating mantle
-
Ice bath
Procedure:
-
Dissolve the crude solid in a minimum amount of hot methanol or ethanol.
-
Slowly add a less polar solvent like diethyl ether or hexane (B92381) until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold, less polar solvent, and dry under vacuum.
For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed, typically using a C18 column with a water/acetonitrile gradient.[9][10]
Analytical Methods
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A mixture of polar and non-polar solvents, such as dichloromethane/methanol or ethyl acetate/methanol, can be used. The exact ratio may need to be optimized.
-
Visualization: Staining with ninhydrin (B49086) solution followed by heating will reveal the amino acid ester as a colored spot.
Role in Synthesis and Drug Development
DL-Threonine methyl ester hydrochloride, and its enantiopure forms, are valuable intermediates in organic synthesis, particularly in the construction of complex molecules like peptides and therapeutic agents.
Peptide Synthesis
The esterification of the carboxylic acid group and the protection of the amino group as a hydrochloride salt make this compound a suitable building block for peptide synthesis. It can be used in both solid-phase and solution-phase peptide synthesis.[5][10]
A general workflow for its incorporation into a peptide chain is depicted below.
Caption: General workflow for using threonine methyl ester in peptide synthesis.
Chiral Building Block in Drug Discovery
As a chiral molecule, the enantiomers of threonine methyl ester hydrochloride are used as starting materials for the asymmetric synthesis of various pharmaceutical compounds. For instance, L-threonine methyl ester hydrochloride has been utilized in the synthesis of thiopeptide derivatives with potential antibacterial activity.[11]
Biological Context and Signaling Pathways
While specific studies on the biological activity of DL-Threonine methyl ester hydrochloride are limited, the biological roles of its parent molecule, L-threonine, are well-documented. L-threonine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained from the diet. It plays a vital role in protein synthesis, metabolism, and immune function.[12]
Recent research has also elucidated the function of L-threonine as a signaling molecule. In mouse embryonic stem cells (mESCs), L-threonine has been shown to regulate the G1/S phase transition of the cell cycle, promoting proliferation. This regulation occurs through the activation of several key signaling pathways, including PI3K/Akt, MAPKs, and mTORC.
The proposed signaling cascade initiated by L-threonine is illustrated in the following diagram. It is important to note that this pathway has been characterized for L-threonine, and its direct applicability to DL-Threonine methyl ester hydrochloride would require further investigation.
Caption: L-Threonine-induced signaling pathway promoting mESC proliferation.
Conclusion
DL-Threonine methyl ester hydrochloride is a versatile and valuable chemical entity for researchers in chemistry and drug development. Its well-defined properties and established synthetic utility make it a reliable building block for creating novel peptides and complex organic molecules. While its direct biological activities are not extensively studied, the known signaling roles of its parent amino acid, L-threonine, provide a foundation for future investigations into the biological effects of this and other threonine derivatives. The experimental protocols outlined in this guide offer a practical starting point for the synthesis, purification, and analysis of this compound in a laboratory setting.
References
- 1. CN103450040A - Synthesis method of D-threonine - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Methyl L-threoninate hydrochloride | C5H12ClNO3 | CID 2734893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 39994-75-7: L-Threonine, methyl ester, hydrochloride (… [cymitquimica.com]
- 6. L-Threonine methyl ester hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. teledyneisco.com [teledyneisco.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]
